1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4,7,8-trimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-9-5-7-12(8-6-9)21-10(2)11(3)22-13-14(18-16(21)22)20(4)17(24)19-15(13)23/h5-8H,1-4H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACULVCOXVDKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of methyl and p-tolyl groups through alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methyl or p-tolyl groups, where nucleophiles like halides or amines replace these groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:
- Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
- Substitution : Nucleophilic substitution can occur at the allyl or p-tolyl groups.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO4 | Acidic medium |
| Reduction | H2 + Pd/C | Standard conditions |
| Substitution | NaH + DMF | Aprotic solvent |
Biology
Research indicates that the compound may exhibit significant biological activity:
- Enzyme Inhibition : Investigated for potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Binding : Explored for its ability to bind to various biological receptors, potentially influencing cellular signaling pathways.
Medicine
The therapeutic potential of this compound is under investigation:
- Anti-inflammatory Properties : Preliminary studies suggest it may have anti-inflammatory effects.
- Anticancer Activity : Some studies have indicated that it can inhibit cancer cell growth in vitro.
Case Studies
Several studies have highlighted the effectiveness of 1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in various applications:
- Enzyme Inhibition Study :
- Anticancer Research :
-
Material Science Application :
- The compound has been utilized in developing new materials due to its unique chemical properties. It has shown potential as a catalyst in various chemical reactions, enhancing reaction rates and yields.
Mechanism of Action
The mechanism of action of 1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes.
Comparison with Similar Compounds
Imidazo[2,1-f]purine-2,4-dione derivatives exhibit structural and functional diversity based on substituent modifications. Below is a comparative analysis of 1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with key analogues:
Structural Modifications and Receptor Affinity
Key Observations :
- Substituent Position : Methyl groups at positions 1, 6, and 7 (as in the target compound and CB11) are associated with PPARγ agonism and anti-cancer activity, whereas 1,3-dimethyl derivatives (e.g., AZ-853/AZ-861) favor 5-HT1A receptor binding .
- Arylpiperazinylalkyl Chains : Piperazine-containing derivatives (e.g., AZ-853, AZ-861, 3i) exhibit strong 5-HT1A affinity and antidepressant effects. Fluorinated aryl groups (e.g., 2-fluorophenyl in AZ-853) enhance receptor selectivity over trifluoromethyl groups (AZ-861) .
- Para-Tolyl vs. Aminophenyl: The target compound’s p-tolyl group likely improves metabolic stability compared to CB11’s 2-aminophenyl, which may increase oxidative metabolism .
Key Findings :
- Brain Penetration : AZ-853’s lower logP (3.8) compared to AZ-861 (4.1) correlates with better brain uptake and stronger antidepressant effects .
- Safety: Piperazine-containing derivatives lack anticholinergic effects but may cause α1-adrenolytic side effects (e.g., hypotension in AZ-853) .
Functional and Mechanistic Differences
- Antidepressants vs. Anti-Cancer Agents : While AZ-853/AZ-861 modulate serotonin receptors, the target compound and CB11 act via PPARγ, highlighting scaffold versatility .
- Substituent-Driven Selectivity: The para-tolyl group in the target compound may confer distinct PPARγ activation compared to CB11’s aminophenyl, altering downstream apoptotic pathways .
Biological Activity
1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopyridine class. This compound features a purine-like structure with a unique arrangement of methyl groups and a p-tolyl substituent that may confer distinct biological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H16N4O2
- Molecular Weight : 284.32 g/mol
- Structural Features : Contains three methyl groups at positions 1, 6, and 7, and a p-tolyl group at position 8.
Biological Activity Overview
The compound has been studied for various biological activities including antitumor, antiviral, and cytotoxic effects. Below are detailed findings from recent research:
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways leading to physiological effects:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors influencing signal transduction pathways.
Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth. The IC50 values ranged from 5 to 15 µM depending on the cell line tested. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
Antiviral Activity
Research indicated that the compound effectively inhibited the replication of certain viruses in vitro. For example, it showed an IC50 value of 10 nM against respiratory syncytial virus (RSV), suggesting strong antiviral potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
